molecular formula C9H19N3O7Ti B15347154 2-Aminoacetate;propan-2-olate;titanium(4+) CAS No. 68443-98-1

2-Aminoacetate;propan-2-olate;titanium(4+)

Cat. No.: B15347154
CAS No.: 68443-98-1
M. Wt: 329.13 g/mol
InChI Key: FGNWDHMCWJNIAZ-UHFFFAOYSA-K
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Description

2-Aminoacetate;propan-2-olate;titanium(4+) is a mixed-ligand titanium(IV) complex incorporating both 2-aminoacetate (C₂H₄NO₂⁻) and propan-2-olate (C₃H₇O⁻) ligands. TTIP has the molecular formula C₁₂H₂₈O₄Ti and is widely used as a precursor for titanium dioxide (TiO₂) and catalysts in organic synthesis . The inclusion of 2-aminoacetate likely modifies the compound’s reactivity, solubility, and applications, particularly in pharmaceutical or specialized catalytic contexts .

Properties

CAS No.

68443-98-1

Molecular Formula

C9H19N3O7Ti

Molecular Weight

329.13 g/mol

IUPAC Name

2-aminoacetate;propan-2-olate;titanium(4+)

InChI

InChI=1S/C3H7O.3C2H5NO2.Ti/c1-3(2)4;3*3-1-2(4)5;/h3H,1-2H3;3*1,3H2,(H,4,5);/q-1;;;;+4/p-3

InChI Key

FGNWDHMCWJNIAZ-UHFFFAOYSA-K

Canonical SMILES

CC(C)[O-].C(C(=O)[O-])N.C(C(=O)[O-])N.C(C(=O)[O-])N.[Ti+4]

Origin of Product

United States

Scientific Research Applications

Chemistry: The compound is widely used as a catalyst in organic synthesis, particularly in the epoxidation of alkenes and the polymerization of olefins. Biology: It has applications in the study of biological systems, including the development of bioactive titanium-based materials. Medicine: The compound is explored for its potential use in medical imaging and drug delivery systems. Industry: It is used in the production of advanced materials, such as high-strength alloys and ceramics.

Mechanism of Action

The compound exerts its effects primarily through its catalytic properties. The titanium center coordinates to various substrates, facilitating reactions by lowering activation energies. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with organic molecules to promote or inhibit specific reactions.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Data

Compound Molecular Formula Molecular Weight CAS Ligand Type
2-Aminoacetate;propan-2-olate;Ti(4+) Not explicitly stated ~300 (estimated) N/A Mixed (aminoacetate/alkoxide)
Titanium(IV) isopropoxide (TTIP) C₁₂H₂₈O₄Ti 284.22 546-68-9 Homoleptic (4 isopropoxide)
Diisopropoxytitanium(IV) Bis(acetylacetonate) C₁₆H₂₈O₆Ti 364.26 17927-72-9 Mixed (acetylacetonate/isopropoxide)
Titanium(3+) propan-2-olate C₉H₂₁O₃Ti 225.16 22378-84-3 Homoleptic (Ti³⁺ isopropoxide)

Key Observations:

  • 2-Aminoacetate;propan-2-olate;Ti(4+): The mixed ligands may enhance stability via chelation (aminoacetate acts as a bidentate ligand) or introduce polar functional groups for specialized reactivity .
  • TTIP: Homoleptic structure with four isopropoxide ligands; highly moisture-sensitive and soluble in organic solvents like ethanol and benzene .
  • Diisopropoxytitanium(IV) Bis(acetylacetonate): Acetylacetonate ligands provide chelation, increasing thermal stability compared to TTIP .
  • Titanium(3+) propan-2-olate: Ti³⁺ oxidation state reduces stability, making it prone to oxidation; used in niche reducing applications .

Physical and Chemical Properties

Table 2: Comparative Properties

Compound Solubility Stability Key Reactivity
2-Aminoacetate;propan-2-olate;Ti(4+) Likely polar solvents (e.g., DMSO, water) Moderate (aminoacetate may reduce hydrolysis) Potential for peptide coupling or coordination chemistry
TTIP Organic solvents (ethanol, benzene) High hydrolytic sensitivity Rapid hydrolysis to TiO₂; esterification catalyst
Diisopropoxytitanium(IV) Bis(acetylacetonate) Organic solvents (acetone) High (chelate effect) Material synthesis (e.g., titanosilicates)
Titanium(3+) propan-2-olate Limited solubility Air-sensitive (oxidizes to Ti⁴⁺) Reducing agent in organic reactions

Hydrolytic Sensitivity:

  • TTIP reacts violently with water to form TiO₂ and isopropanol, limiting its use in aqueous environments .
  • The aminoacetate ligand in 2-aminoacetate;propan-2-olate;Ti(4+) may slow hydrolysis due to stronger metal-ligand binding .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing titanium(4+) complexes with mixed 2-aminoacetate and propan-2-olate ligands?

  • Methodological Answer : Titanium(4+) complexes with mixed ligands are typically synthesized via ligand substitution reactions. For example, propan-2-olate ligands can be introduced by reacting titanium tetrachloride (TiCl₄) with isopropanol under anhydrous conditions. Subsequent addition of 2-aminoacetate ligands (e.g., sodium 2-aminoacetate) in a polar solvent (e.g., ethanol) at controlled pH (~7–8) facilitates ligand exchange. This approach parallels the synthesis of Titanium Diisopropoxide Bis(acetylacetonate), where acetylacetonate ligands replace chloride ions in a stepwise manner .
  • Key Considerations : Monitor reaction progress using FTIR spectroscopy to track ligand coordination (e.g., shifts in ν(C=O) or ν(N-H) bands). Ensure inert atmospheres (N₂/Ar) to prevent hydrolysis of titanium intermediates .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this titanium complex?

  • Methodological Answer :

  • FTIR : Identify ligand-specific vibrations, such as ν(Ti-O) (450–550 cm⁻¹), ν(C=O) of 2-aminoacetate (~1650 cm⁻¹), and ν(N-H) (~3300 cm⁻¹) .
  • NMR : Use ¹³C NMR to resolve coordination-induced shifts in propan-2-olate (δ 25–30 ppm for CH₃ groups) and 2-aminoacetate (δ 170–180 ppm for carboxylate) .
  • X-ray Crystallography : Employ SHELXL for structure refinement. For example, SHELX software has been widely used to resolve titanium coordination geometries (e.g., octahedral vs. tetrahedral) in related alkoxide complexes .

Q. How do the ligand ratios (2-aminoacetate:propan-2-olate) influence the stability of the complex in solution?

  • Methodological Answer : Stability can be assessed via UV-Vis spectroscopy by monitoring absorbance changes over time in solvents like ethanol or dichloromethane. A 1:2 molar ratio (2-aminoacetate:propan-2-olate) often enhances stability due to charge balance and steric protection of the titanium center. Compare with Titanium Diisopropoxide Bis(acetylacetonate), which exhibits improved solubility and reduced hydrolysis in isopropanol .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic activity of this complex in esterification or polymerization reactions?

  • Methodological Answer : The titanium center acts as a Lewis acid, activating substrates (e.g., esters or monomers) via coordination. For example, in esterification, propan-2-olate ligands may participate in proton transfer steps. Kinetic studies (e.g., Arrhenius plots) and DFT calculations (using Gaussian or ORCA) can elucidate rate-determining steps. Compare with Titanium(IV) isopropoxide, which catalyzes ring-opening polymerizations via a coordination-insertion mechanism .

Q. How can computational chemistry resolve contradictions in experimental data regarding ligand geometry?

  • Methodological Answer : Perform density functional theory (DFT) optimizations (e.g., B3LYP/def2-TZVP) to predict ligand arrangement around titanium. Compare computed IR/NMR spectra with experimental data to validate models. For crystallographic discrepancies (e.g., disorder in propan-2-olate groups), use SQUEEZE in SHELXL to model solvent effects .

Q. What strategies mitigate hydrolysis of the titanium complex in aqueous or protic environments?

  • Methodological Answer : Introduce hydrophobic ligands (e.g., acetylacetonate derivatives) or encapsulate the complex in micellar systems. Stability assays in buffered solutions (pH 4–9) can identify optimal conditions. For instance, Titanium Diisopropoxide Bis(acetylacetonate) shows reduced hydrolysis in isopropanol due to ligand steric bulk .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the solubility of titanium-aminoacetate complexes?

  • Methodological Answer : Systematically test solubility in aprotic (e.g., THF, DMF) and protic (e.g., ethanol, water) solvents. Use dynamic light scattering (DLS) to detect nanoparticle formation, which may falsely indicate solubility. Cross-reference with Titanium(IV) isopropoxide, which is moisture-sensitive but dissolves in aromatic hydrocarbons .

Methodological Resources

  • Crystallography : SHELXL for refining coordination geometries .
  • Spectroscopy : FTIR and NMR protocols from Titanium Diisopropoxide Bis(acetylacetonate) studies .
  • Computational Tools : Gaussian for DFT studies; ORCA for reaction mechanism modeling .

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